molecular formula C15H12N4OS B2561966 N-(1H-indazol-3-ylcarbamothioyl)benzamide CAS No. 691406-10-7

N-(1H-indazol-3-ylcarbamothioyl)benzamide

Cat. No. B2561966
CAS RN: 691406-10-7
M. Wt: 296.35
InChI Key: MPNWKXFXRNZNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1H-indazol-3-ylcarbamothioyl)benzamide”, also known as IND-B, is a compound that has gained significant attention in scientific research. It has a molecular weight of 296.35 .

Scientific Research Applications

Antibacterial Activity

A study by Wanjari et al. (2021) synthesized a series of benzamide derivatives, including N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides, which were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. These derivatives displayed moderate to potent antibacterial effectiveness, suggesting their potential utility in developing new antibacterial agents (Wanjari, Mokale, Bharati, & Ingle, 2021).

Chromium Measurement in Pharmaceutical Samples

Vazifekhoran et al. (2023) utilized N-(thiazol-2-ylcarbamothioyl) benzamide as a neutral ionophore in the creation of chromium(III) sensors, showcasing its application in environmental and pharmaceutical analysis. These sensors demonstrated rapid response times and sensitivity to chromium(III) concentrations, highlighting the versatility of benzamide derivatives in analytical chemistry (Vazifekhoran, Hajiaghababaei, Allahgholi Ghasri, Shahvelayati, & Kalateh, 2023).

Melanoma Cytotoxicity

Research by Wolf et al. (2004) explored radioiodinated N-(2-(diethylamino)ethyl)benzamides, a class of benzamide derivatives, for their selective uptake by melanotic melanoma cells. These compounds were investigated for potential use in targeted drug delivery systems for melanoma therapy, demonstrating enhanced cytotoxicity against melanoma cells compared to standard cytostatics, indicating their promising application in cancer treatment (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Anti-HIV-1 Activity

Turpin et al. (1999) synthesized pyridinioalkanoyl thiolesters (PATEs), novel structures including benzamide derivatives, as anti-HIV-1 agents targeting the viral nucleocapsid protein zinc fingers. These compounds exhibited superior anti-HIV-1 activity with minimal cellular toxicity, establishing thiolester benzamides as a new chemotype for anti-HIV research (Turpin, Song, Inman, Huang, Wallqvist, Maynard, Covell, Rice, & Appella, 1999).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities .

Mode of Action

Similar compounds have been found to interfere with platelet aggregation , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that multiple pathways could be affected.

Result of Action

Similar compounds have been found to exhibit a broad range of biological activities , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might have similar effects.

properties

IUPAC Name

N-(1H-indazol-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14(10-6-2-1-3-7-10)17-15(21)16-13-11-8-4-5-9-12(11)18-19-13/h1-9H,(H3,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWKXFXRNZNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.